Molecular Property Differentiation: Ortho-Chloro vs. Unsubstituted Benzyloxy Analog
The substitution of a 2-chlorobenzyloxy group for a benzyloxy group increases the molecular weight by 34.45 g/mol (from 227.23 g/mol to 261.68 g/mol) and alters the lipophilic character of the compound [1]. While precise experimentally determined logP or logD values are not available for this compound in the open literature, the addition of an ortho-chloro substituent is a structural modification that influences both molecular recognition in biological systems and solubility properties.
| Evidence Dimension | Molecular weight |
|---|---|
| Target Compound Data | 261.68 g/mol |
| Comparator Or Baseline | 2-(benzyloxy)-6-fluorobenzonitrile (CAS 94088-45-6): 227.23 g/mol |
| Quantified Difference | Δ = +34.45 g/mol (+15.2%) |
| Conditions | Computed values; target compound: Chemsrc; comparator: PubChem 2025 release |
Why This Matters
Molecular weight differences of this magnitude impact compound handling, dosing calculations, and potential passive membrane permeability profiles.
- [1] PubChem. 2-Benzyloxy-6-fluorobenzonitrile. CID 3023482. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/3023482. Data computed by PubChem 2.2 (2025). View Source
